2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound with the molecular formula C10H9ClN2O3. It is known for its unique structural properties, which include a benzoxazine ring and a morpholine moiety.
Preparation Methods
The synthesis of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves several steps. One common synthetic route includes the reaction of 6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine with N-(2-aminoethyl)morpholine under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide include:
Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate: This compound has a similar benzoxazine ring but differs in the substituent groups.
Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate: This compound contains a benzothiazine ring instead of a benzoxazine ring, offering different chemical properties.
Properties
CAS No. |
1033202-42-4 |
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Molecular Formula |
C16H20ClN3O4 |
Molecular Weight |
353.80 g/mol |
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C16H20ClN3O4/c17-12-1-2-14-13(9-12)20(16(22)11-24-14)10-15(21)18-3-4-19-5-7-23-8-6-19/h1-2,9H,3-8,10-11H2,(H,18,21) |
InChI Key |
BBDYWMRLYDXRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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